Palm-glu(nhs)-otbu
Overview
Description
Palm-glu(nhs)-otbu, also known as Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester, is a compound used in peptide synthesis. It is a derivative of glutamic acid, modified with a palmitoyl group and a tert-butyl ester, making it a versatile reagent in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester typically involves the following steps:
Protection of Glutamic Acid: The carboxyl groups of glutamic acid are protected using tert-butyl esters.
Palmitoylation: The protected glutamic acid is then reacted with palmitoyl chloride in the presence of a base such as triethylamine to introduce the palmitoyl group.
Activation with N-hydroxysuccinimide: The palmitoylated glutamic acid is activated by reacting with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods
Industrial production of Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Palmitoylation: Large quantities of glutamic acid are protected and palmitoylated using automated reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester undergoes several types of chemical reactions:
Substitution Reactions: The NHS ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the ester groups.
Major Products
Amide Derivatives: Substitution reactions with amines yield amide derivatives.
Carboxylic Acids: Hydrolysis of the ester groups results in the formation of carboxylic acids.
Scientific Research Applications
Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester has several scientific research applications:
Peptide Synthesis: It is used as a reagent in solid-phase peptide synthesis to introduce palmitoyl groups into peptides, enhancing their stability and membrane affinity.
Bioconjugation: The NHS ester group allows for the conjugation of the compound to proteins, peptides, and other biomolecules, facilitating the study of protein interactions and functions.
Drug Delivery: The compound is used in the development of drug delivery systems, where the palmitoyl group enhances the lipophilicity and cellular uptake of therapeutic agents.
Mechanism of Action
The mechanism of action of Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester involves:
Formation of Amide Bonds: The NHS ester reacts with nucleophiles such as amines to form stable amide bonds.
Enhanced Lipophilicity: The palmitoyl group increases the lipophilicity of the conjugated molecules, improving their interaction with cell membranes and enhancing cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl-glutamic acid methyl ester: Similar to Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester but with a methyl ester group instead of tert-butyl.
Palmitoyl-glutamic acid ethyl ester: Another similar compound with an ethyl ester group.
Uniqueness
Palmitoyl-glutamic acid N-hydroxysuccinimide ester tert-butyl ester is unique due to its combination of the NHS ester and tert-butyl ester groups, which provide both reactivity and stability. The palmitoyl group further enhances its lipophilicity, making it a valuable reagent in various biochemical and pharmaceutical applications.
Properties
IUPAC Name |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(hexadecanoylamino)pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(32)30-23(28(36)37-29(2,3)4)19-22-27(35)38-31-25(33)20-21-26(31)34/h23H,5-22H2,1-4H3,(H,30,32)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJFKKLCCRQPHN-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858279 | |
Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-hexadecanoyl-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204521-63-1 | |
Record name | 1-tert-Butyl 5-(2,5-dioxopyrrolidin-1-yl) N-hexadecanoyl-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (L-glutamic Acid, N-(1-Oxohexadecyl)-,1-(1,1-dimethylethyl)-5-(2,5-Dioxo-1-Pyrrolidinyl Ester) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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